molecular formula C10H11NO4S B13016414 1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid

1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid

Cat. No.: B13016414
M. Wt: 241.27 g/mol
InChI Key: FLNQBKWJOGAQBP-UHFFFAOYSA-N
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Description

1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid is a high-purity chemical reagent designed for research applications. This compound belongs to the class of cyclopropanecarboxylic acid derivatives, which are characterized by a rigid, strained three-carbon ring structure that confers unique stereoelectronic properties and metabolic stability, making them valuable scaffolds in medicinal chemistry and drug discovery . Cyclopropane derivatives are extensively investigated for their potential as therapeutic agents. A key area of research involves their role as inhibitors of leukotriene biosynthesis . Leukotrienes are potent inflammatory mediators, and inhibiting their production is a validated approach for the research and development of treatments for inflammatory diseases and respiratory conditions . Furthermore, structurally similar 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been explored in preclinical studies for their potential neuropharmacological activity, indicating the versatility of the cyclopropane core in targeting diverse biological pathways . The synthesis of such compounds often involves strategic ring-closing reactions or α-alkylation followed by functional group interconversion, yielding building blocks for further exploration, such as conversion to carboxamide derivatives via acid-amine coupling . Researchers value this compound for developing novel chemical probes and investigating structure-activity relationships (SAR). This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

1-(3-sulfamoylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H11NO4S/c11-16(14,15)8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)(H2,11,14,15)

InChI Key

FLNQBKWJOGAQBP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC(=CC=C2)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Introduction of the Sulfamoylphenyl Group

The key functionalization to obtain 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid involves coupling the cyclopropanecarboxylic acid derivative with a sulfamoyl-substituted phenyl moiety:

  • Acyl Chloride Intermediate Formation:
    Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride using chlorinating agents such as thionyl chloride at 50–100 °C without solvents or catalysts. This intermediate is isolated by distillation with high purity (90–96% yield).

  • Coupling with Sulfonamide:
    The acyl chloride is then reacted with sulfonamide derivatives in the presence of a base such as triethylamine (TEA) in anhydrous solvents like dichloromethane to form the amide bond. This step typically achieves good yields (~80%).

  • Hydrolysis to Carboxylic Acid:
    The amide intermediate can be hydrolyzed under basic conditions (e.g., 1 M NaOH in ethanol-water mixture) to yield the target 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid.

Alternative Synthetic Routes and Improvements

  • Nitrosation and Deprotection Method:
    A method for synthesizing 1-hydroxycyclopropanecarboxylic acid derivatives involves dissolving a protected precursor in aqueous sulfuric acid, catalyzed by sodium nitrite, followed by deprotection to yield the hydroxy acid. This method emphasizes mild conditions, scalability, and improved yields with reduced pollution. Although focused on hydroxy derivatives, the approach informs potential modifications for sulfamoyl derivatives.

  • Amidation without Solvents or Catalysts:
    Amidation of cyclopropanecarboxylic acid with ammonia can be performed solvent- and catalyst-free at 180–260 °C and 10–100 bar pressure, simplifying purification and reducing costs. This approach may be adapted for sulfonamide coupling steps.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield/Notes Source
Oxidation of cyclopropanecarboxaldehyde to acid Molecular oxygen, elevated temp, no catalyst/solvent Simplified process, high purity acid
Cyclization of chlorobutyrate ester NaOH, phase transfer catalyst, chlorinated solvent Moderate yield (~46%), solvent handling issues
Sulfonium ylide method Tetrahydrothiophenium salts, aqueous base Mild conditions, reversible intermediates
Conversion to acyl chloride Thionyl chloride, 50–100 °C, no solvent High purity (90–96% yield)
Coupling with sulfonamide Sulfonamide, TEA, anhydrous DCM Good yield (~80%)
Hydrolysis to acid 1 M NaOH in EtOH-water, 12 h Efficient conversion
Nitrosation and deprotection Sodium nitrite, sulfuric acid, mild temp Scalable, less pollution
Amidation without solvent/catalyst Ammonia, 180–260 °C, 10–100 bar Simplified isolation, cost-effective

Research Findings and Practical Considerations

  • The oxidation method for cyclopropanecarboxaldehyde is advantageous due to the absence of catalysts and solvents, reducing environmental impact and simplifying product isolation. The process also effectively removes crotonaldehyde impurities, enhancing product purity.
  • The sulfonium ylide approach offers a novel, stable intermediate route that can be conducted under mild conditions, potentially improving safety and scalability.
  • The acyl chloride intermediate is a versatile and high-yielding precursor for coupling with sulfonamide groups, a critical step in forming the target compound.
  • Hydrolysis and amidation steps are well-established, with options for solvent-free and catalyst-free conditions that improve cost efficiency and reduce purification complexity.
  • The nitrosation and deprotection method, while focused on hydroxy derivatives, provides insights into mild and scalable synthetic strategies that could be adapted for sulfamoyl derivatives.

Chemical Reactions Analysis

1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The cyclopropane ring provides conformational rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent NMR Shifts (1H, δ ppm)
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid* C₁₀H₁₁NO₄S 241.26 -SO₂NH₂ at C3 Not reported
1-(3-Bromophenyl)cyclopropanecarboxylic acid C₁₀H₉BrO₂ 241.08 -Br at C3 7.48 (t, J=1.2 Hz), 1.67 (q, J=4.2 Hz)
1-(m-Tolyl)cyclopropanecarboxylic acid C₁₁H₁₂O₂ 176.21 -CH₃ at C3 7.25 (m), 1.66 (q, J=6 Hz)
1-(3-Fluorophenyl)cyclopropanecarboxylic acid C₁₀H₉FO₂ 180.18 -F at C3 CAS 248588-33-2

Notes:

  • Brominated and fluorinated derivatives exhibit distinct electronic effects, influencing their NMR profiles and reactivity .
Antimicrobial and Enzyme Inhibition
  • Cyclopropane-1,1-dicarboxylic acid: Acts as a competitive inhibitor of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), critical in ethylene biosynthesis .
  • 2-Methyl cyclopropanecarboxylic acid (MCA) : Demonstrates weaker ACO inhibition compared to cyclopropane-1,1-dicarboxylic acid, highlighting the importance of substituent positioning .
Metabolism

Cyclopropane rings are metabolically labile. Studies on cyclopropanecarboxylic acid in Fusarium oxysporum reveal ring cleavage via hydration to form γ-hydroxybutyric acid, a pathway mediated by cell-free extracts . Sulfamoyl-substituted derivatives may undergo similar degradation, though the -SO₂NH₂ group could alter enzymatic recognition.

Biological Activity

1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in antimicrobial therapies. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound acts primarily as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. By inhibiting OASS, 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid may disrupt bacterial growth, making it a candidate for use as an adjuvant in antibiotic therapies. The structural analysis indicates that it competes with the amino acid substrate for binding at the active site of OASS, which is crucial for its inhibitory action .

Biological Activity Overview

The biological activity of 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid can be summarized as follows:

Activity Details
OASS Inhibition Effective against both OASS-A and OASS-B isoforms with nanomolar range activity .
Antimicrobial Effects Exhibits antimicrobial properties when used in conjunction with colistin against pathogens like E. coli and S. Typhimurium .
Cytotoxicity Profiles Some derivatives show low toxicity, while others exhibit high cytotoxic effects .
Synergistic Potential Demonstrated additive or synergistic effects when combined with colistin .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Inhibition Studies : A study reported that derivatives of 1-(3-sulfamoylphenyl)cyclopropanecarboxylic acid showed significant inhibitory effects on OASS isoforms, with some compounds achieving low nanomolar IC50 values. The study emphasized the importance of substituents at the 3' position for enhancing inhibitory potency .
  • Antimicrobial Activity : Research demonstrated that certain derivatives could act as effective colistin adjuvants against multidrug-resistant bacteria. The fractional inhibitory concentration (FIC) index indicated synergistic interactions, suggesting that these compounds could enhance the efficacy of existing antibiotics .
  • Cytotoxicity Assessment : In vitro tests revealed varying degrees of cytotoxicity among different derivatives. Compounds with lower toxicity profiles were prioritized for further development, highlighting the need for careful evaluation in drug design .

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